molecular formula C30H36ClN3O3 B1669549 CP-640186 (hydrochloride) CAS No. 591778-70-0

CP-640186 (hydrochloride)

Cat. No. B1669549
CAS RN: 591778-70-0
M. Wt: 522.1 g/mol
InChI Key: DUBNXJIOBFRASV-GJFSDDNBSA-N
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Description

CP-640186 (hydrochloride) is a cell-permeable, potent, allosteric, reversible inhibitor of Acetyl-CoA Carboxylase (ACC), with IC50s of 53 nM and 61 nM for rat liver ACC1 and rat skeletal muscle ACC2 respectively . It is also known as ACC Inhibitor IV .


Molecular Structure Analysis

The empirical formula of CP-640186 (hydrochloride) is C30H35N3O3 . The molecular weight is 522.08 .


Physical And Chemical Properties Analysis

CP-640186 (hydrochloride) is a white to beige powder . It is soluble in water up to 2 mg/mL when warmed .

Scientific Research Applications

Allosteric Acetyl-CoA Carboxylase (ACC) Inhibitor

CP-640186 (hydrochloride) has been used as an allosteric acetyl-CoA carboxylase (ACC) inhibitor . ACC is a key enzyme in fatty acid metabolism, responsible for the synthesis of malonyl-CoA . By inhibiting ACC, CP-640186 can effectively regulate fatty acid metabolism .

Pharmacological Inhibition of Lipogenesis

CP-640186 (hydrochloride) has been used for the pharmacological inhibition of lipogenesis . Lipogenesis is the process of converting simple sugars into fatty acids, which are then converted into fat molecules. By inhibiting this process, CP-640186 can potentially be used to treat conditions related to excessive fat production .

Brown Adipose Tissue (BAT) Whitening

CP-640186 (hydrochloride) has been used to determine if fatty acid synthesis is essential for brown adipose tissue (BAT) whitening . BAT is a type of fat that burns energy to generate heat. The whitening of BAT refers to the process where BAT starts to resemble white adipose tissue, which stores energy instead of burning it .

Potency Against Multiple Pathogens

CP-640186 (hydrochloride) has been used to study its effect on the potency of meropenem against the persisters from multiple pathogens, including B. thailandensis, P. aeruginosa, S.Typhimurium, and attenuated Y. pestis . This suggests a potential application of CP-640186 in enhancing the effectiveness of antibiotics .

5. Stimulation of Muscle Fatty Acid Oxidation CP-640186 (hydrochloride) can stimulate muscle fatty acid oxidation . Fatty acid oxidation is the process where fatty acids are broken down to produce energy. By stimulating this process in muscles, CP-640186 can potentially enhance physical performance and endurance .

Oral Activity and Cell Permeability

CP-640186 (hydrochloride) is an orally active and cell-permeable compound . This means it can be administered orally and can cross cell membranes to exert its effects inside cells . This property makes CP-640186 a potentially useful compound in oral drug formulations .

Mechanism of Action

Target of Action

CP-640186 (hydrochloride) is an orally active and cell-permeable compound that primarily targets Acetyl-CoA carboxylase (ACC) . ACC is a key enzyme in fatty acid metabolism, responsible for the synthesis of malonyl-CoA . The compound has shown inhibitory effects on both rat liver ACC1 and rat skeletal muscle ACC2 .

Mode of Action

CP-640186 (hydrochloride) binds to the active site of ACC at the interface between the two monomers of the CT dimer . It acts as a potent, allosteric, and reversible inhibitor of ACC . The inhibition is uncompetitive with respect to ATP and non-competitive with respect to acetyl-CoA, citrate, and bicarbonate .

Biochemical Pathways

The primary biochemical pathway affected by CP-640186 (hydrochloride) is the fatty acid metabolism pathway . By inhibiting ACC, the compound reduces the synthesis of malonyl-CoA, a critical intermediate in fatty acid synthesis . This leads to a decrease in fatty acid synthesis and an increase in fatty acid oxidation .

Pharmacokinetics

It is known to be orally active and cell-permeable , suggesting good absorption and distribution

Result of Action

CP-640186 (hydrochloride) has been shown to inhibit fatty acid synthesis in various animal models, including Sprague-Dawley rats, and CD1 and ob/ob mice . It also stimulates fatty acid oxidation in CC12 cells and in rat epitrochlearis muscle . These actions result in a decrease in fatty acid synthesis and an increase in fatty acid oxidation, which could have potential implications in conditions related to lipid metabolism .

Future Directions

While CP-640186 (hydrochloride) has shown potential in inhibiting fatty acid synthesis and stimulating fatty acid oxidation, more research is needed to fully understand its implications and potential applications .

properties

IUPAC Name

[(3R)-1-[1-(anthracene-9-carbonyl)piperidin-4-yl]piperidin-3-yl]-morpholin-4-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35N3O3.ClH/c34-29(32-16-18-36-19-17-32)24-8-5-13-33(21-24)25-11-14-31(15-12-25)30(35)28-26-9-3-1-6-22(26)20-23-7-2-4-10-27(23)28;/h1-4,6-7,9-10,20,24-25H,5,8,11-19,21H2;1H/t24-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUBNXJIOBFRASV-GJFSDDNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2CCN(CC2)C(=O)C3=C4C=CC=CC4=CC5=CC=CC=C53)C(=O)N6CCOCC6.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CN(C1)C2CCN(CC2)C(=O)C3=C4C=CC=CC4=CC5=CC=CC=C53)C(=O)N6CCOCC6.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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